molecular formula C22H20ClN5O2 B11285445 2-[(4-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-[(4-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11285445
M. Wt: 421.9 g/mol
InChI Key: IKBIDJYQZIMZLB-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a methylphenyl group attached to the imidazo[1,2-g]purine core. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 1-methyl-2,4-dioxoimidazolidine to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and catalysts such as triethylamine or pyridine to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazo[1,2-g]purine core.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives, such as:

The uniqueness of 3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20ClN5O2/c1-14-4-3-5-17(12-14)26-10-11-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-6-8-16(23)9-7-15/h3-9,12H,10-11,13H2,1-2H3

InChI Key

IKBIDJYQZIMZLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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